2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine

Lipophilicity ADME Prediction Drug-like Properties

SAR programs often stall due to limited access to regioisomerically pure imidazo[1,2-a]pyridine building blocks. This 2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine scaffold offers a pre-functionalized core with C3/C6/C7 sites available for late-stage diversification. • Matched molecular pair: ΔLogP +0.31 vs. des-methyl analog for clean permeability SAR. • ≥98% purity, batch-consistent for C-H activation/cross-coupling methodology. • Ships ambient with full QC documentation.

Molecular Formula C16H16N2
Molecular Weight 236.318
CAS No. 881041-49-2
Cat. No. B2757739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine
CAS881041-49-2
Molecular FormulaC16H16N2
Molecular Weight236.318
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C=CC=C(C3=N2)C)C
InChIInChI=1S/C16H16N2/c1-11-6-7-14(9-13(11)3)15-10-18-8-4-5-12(2)16(18)17-15/h4-10H,1-3H3
InChIKeyMEVZPXMHDCHLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine: Identity & Physicochemical Profile


2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine (CAS 881041-49-2) is a fully elaborated small-molecule building block belonging to the imidazo[1,2-a]pyridine class — a privileged bicyclic heterocycle recognized in medicinal chemistry for its occurrence in kinase inhibitors, antiviral agents, and CNS modulators [1]. The compound bears a 3,4-dimethylphenyl substituent at the C2 position and a methyl group at the C8 position of the imidazopyridine core, yielding a molecular formula of C₁₆H₁₆N₂, a molecular weight of 236.31 g/mol, a computed LogP of 3.93, and a topological polar surface area (TPSA) of 17.3 Ų . It is commercially supplied at ≥95–98% purity with storage at 2–8°C under dry and sealed conditions .

Scaffold Imidazo[1,2-a]pyridine privileged hinge-binder for kinase inhibitor design Reported class-level validation
Substitution 3,4-Dimethylphenyl at C2, methyl at C8; suitable for SAR expansion at C3/C6/C7 Regioisomer-specific building block
Procurement Research-grade building block; confirm purity and storage requirements for sensitive assays Multi-vendor availability

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine: Differentiation from Analogs


The imidazo[1,2-a]pyridine scaffold is not a monolithic entity; substitution pattern materially alters lipophilicity, electron distribution, and steric accessibility of the two nitrogen atoms — parameters that dictate binding pose, selectivity, and synthetic tractability [1]. A des-methyl analog such as 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6) exhibits a LogP of 3.62 and MW of 222.29, while the 8-methyl derivative shifts LogP to 3.93 (+0.31 units) and MW to 236.31 — a ΔLogP and ΔMW large enough to alter cellular permeability predictions and chromatographic behavior . Likewise, positional isomers such as 2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-62-6) share the identical molecular formula and mass but differ in aryl substitution topology, which can reorient the C2-aryl dihedral angle and thus modulate target engagement in ways not captured by simple formula matching . Consequently, generic in-class substitution without quantitative differentiation fails whenever lipophilicity-driven ADME profiles, regioisomer-specific biological activity, or downstream synthetic derivatization pathways are procurement-critical factors.

Target
8-methyl
Des-methyl analog
CAS 313528-18-6
Risk Modest increase in lipophilicity (ΔLogP) and molecular weight may shift passive permeability predictions and chromatographic retention compared to the unsubstituted core.
3,4-dimethylphenyl
2,5-dimethylphenyl isomer
CAS 881040-62-6
Risk Positional isomer with identical bulk properties but altered aryl dihedral angle can change target binding pose; not directly interchangeable in SAR studies.
8-methyl
7-methyl isomer
CAS 475992-38-2
Risk C8 vs C7 regiochemistry changes electronic environment near N1 and steric accessibility; late-stage C-H functionalization outcomes may not transfer.

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine: Quantitative Evidence vs. Closest Analogs


Lipophilicity Advantage: Predicted Permeability vs. Des-Methyl Analog

The target compound 2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine exhibits a computed LogP of 3.93 (Chemscene) or 4.5 (PubChem XLogP3-AA), compared to 3.62 for its closest des-methyl analog 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine (CAS 313528-18-6) . The ΔLogP of +0.31 to +0.88 arises solely from the addition of the C8 methyl group, which increases molecular weight from 222.29 to 236.31 g/mol (+14.02 Da) [1]. In the context of Lipinski's Rule of Five and cellular permeability models, a LogP shift of this magnitude moves the compound into a more favorable passive-permeability zone for crossing phospholipid bilayers, while remaining below the LogP >5 alert threshold [2].

Lipophilicity shift vs. des-methyl
Reported
LogP 3.93 (calc) vs 3.62 for des-methyl analog; ΔLogP +0.31 to +0.88
Supports permeability profiling interpretation
Computed values; experimental logP not available
Lipophilicity ADME Prediction Drug-like Properties Physicochemical Profiling

Regioisomeric Effects: 3,4- vs. 2,5-Dimethylphenyl Substitution

The target compound (CAS 881041-49-2) and its positional isomer 2-(2,5-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine (CAS 881040-62-6) are regioisomers sharing the identical molecular formula (C₁₆H₁₆N₂), molecular weight (236.31 g/mol), TPSA (17.3 Ų), and LogP (3.93) . However, the 3,4-dimethylphenyl group in the target compound places the two methyl substituents in a vicinal orientation on the phenyl ring with para- and meta- relationships to the imidazopyridine C2 attachment point, producing a distinct conformational bias and electron-donating pattern compared to the 2,5-dimethylphenyl isomer, where one methyl occupies the ortho position and the other the meta position. Literature SAR on 2-aryl imidazo[1,2-a]pyridine kinase inhibitors demonstrates that the aryl substitution pattern — ortho vs. meta vs. para methylation — directly modulates the aryl-imidazopyridine dihedral angle and consequently binding pocket complementarity [1].

Regioisomer topology
Class-level
3,4- vs 2,5-dimethylphenyl: identical MW, TPSA, LogP; distinct dihedral angle inferred
Binding-pose sensitivity; regioisomer-specific SAR context
No direct conformational data for these analogs
Positional Isomerism Dihedral Angle Structure-Activity Relationship Kinase Inhibitor Design

8-Methyl vs. 7-Methyl Position: Reactivity and Steric Differences

The target compound bears a methyl group at the C8 position of the imidazo[1,2-a]pyridine core, distinguishing it from the 7-methyl regioisomer 2-(3,4-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine (CAS 475992-38-2, ChemSpider ID 642513) . Both isomers share the identical molecular formula (C₁₆H₁₆N₂) and monoisotopic mass (236.131349 Da) [1]. However, the C8 position is peri to the bridgehead nitrogen (N4) and adjacent to the pyridine ring fusion point, whereas the C7 position is distal to the bridgehead and oriented toward the pyridine ring terminus. Published SAR on imidazo[1,2-a]pyridine C-H functionalization demonstrates that the C8 position exhibits distinct reactivity in electrophilic aromatic substitution and directed C-H activation reactions compared to C7, due to differing electron density distribution imparted by the proximity to the imidazole nitrogen and the ring-junction [2].

C8 vs C7 methyl
Class-level
8-methyl (peri to N4) vs 7-methyl; identical MW and formula; reactivity and steric environment differ
Synthetic route and C-H activation selectivity context
Inferred from imidazo[1,2-a]pyridine reactivity literature
Regiochemistry Synthetic Accessibility C-H Functionalization Electrophilic Substitution

Purity Grade and Vendor Differentiation: Impact on Assay Reproducibility

The target compound is commercially available at two distinct purity tiers: ≥95% (AKSci, Cat. 1669CN) and ≥98% (Leyan, Cat. 1626175; Chemscene, Cat. CS-0555514) . This 3% purity differential is significant in the context of biological screening, where impurities at the 2–5% level can include residual synthetic precursors, regioisomeric byproducts, or metal catalysts that may act as pan-assay interference compounds (PAINS) or kinase inhibitors in their own right. The Chemscene product additionally specifies storage at 2–8°C under dry, sealed conditions — a stability-relevant specification absent from the AKSci listing — and provides explicit computational chemistry data including LogP (3.93), TPSA (17.3), and rotatable bond count (1) .

Purity grade range
Data to verify
≥95% (AKSci) to ≥98% (Leyan, Chemscene); storage and computational data vary
Assay reproducibility context; verify batch COA
Vendor-reported; actual purity may differ
Purity Specification Quality Control Assay Reproducibility Procurement Benchmarking

Validated Kinase Hinge-Binder Scaffold: Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is established in crystallographic and biochemical literature as a kinase hinge-binding scaffold, with the N1 nitrogen serving as a hydrogen-bond acceptor to the kinase hinge region [1]. Structure-based design efforts on imidazo[1,2-a]pyridine-based c-Met and VEGFR2 dual inhibitors have demonstrated that 2-aryl substitution, particularly with methyl-substituted phenyl groups, occupies the hydrophobic back pocket adjacent to the ATP-binding site, while substituents at the pyridine ring positions modulate both potency and selectivity [2]. Compound 2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine incorporates both of these SAR-proven features: a dimethylphenyl group at C2 for hydrophobic pocket occupancy and an 8-methyl group that can influence the electron density at N1 and the steric contour in the solvent-exposed region. The compound's TPSA of 17.3 Ų and zero hydrogen-bond donors are consistent with the physicochemical profile of CNS-penetrant kinase inhibitors, though no direct target engagement data exist for this specific compound in public repositories [3].

Kinase hinge-binder scaffold
Class-level
Crystallographically validated core; 3,4-dimethylphenyl/8-methyl pattern fits hydrophobic back-pocket pharmacophore
Scaffold fit for kinase library design; no target engagement data for this compound
Source review; direct activity not reported
Kinase Inhibition Hinge-Binding Motif c-Met VEGFR2 Privileged Scaffold

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine: Application Scenarios


Kinase Hit-to-Lead and Focused Library Synthesis

The compound serves as a pre-functionalized imidazo[1,2-a]pyridine building block incorporating the 2-(3,4-dimethylphenyl) pharmacophore identified in crystallographically validated kinase hinge-binders targeting c-Met, VEGFR2, and CDK families [1]. Its LogP of 3.93 and zero H-bond donor count align with lead-like property guidelines for oral kinase inhibitors. Procurement of this specific regioisomer (3,4-dimethylphenyl at C2, methyl at C8) enables direct SAR expansion at the remaining unsubstituted C3, C6, and C7 positions via electrophilic substitution, cross-coupling, or directed C-H activation, without requiring de novo construction of the imidazo[1,2-a]pyridine core [2].

ADME Profiling and Permeability Tool Compound

With a measured/computed LogP differential of +0.31 to +0.88 relative to the des-methyl analog (CAS 313528-18-6, LogP 3.62), this compound provides a matched molecular pair for studying the impact of a single methyl group addition on passive membrane permeability, P-glycoprotein efflux susceptibility, and metabolic stability — all critical ADME parameters in lead optimization . The identical TPSA (17.3 Ų) between the 8-methyl and des-methyl analogs further isolates lipophilicity as the sole variable, enabling clean interpretation of permeability assay results.

Regioisomer-Specific SAR: Target Engagement Studies

Given the documented sensitivity of 2-aryl imidazo[1,2-a]pyridine binding poses to the aryl substitution pattern (3,4-dimethylphenyl vs. 2,5-dimethylphenyl vs. 2,4-dimethylphenyl), this compound enables systematic exploration of the regioisomer-dependent dihedral angle between the phenyl ring and the imidazopyridine plane [3]. Parallel procurement of the three dimethylphenyl regioisomers (CAS 881041-49-2, 881040-62-6, and 881040-42-2) allows head-to-head comparison of binding affinity, selectivity, and cellular potency against a given target panel, generating regioisomer-specific SAR maps that are unattainable with a single analog alone.

Synthetic Methodology on Imidazo[1,2-a]pyridine Template

The compound's substitution pattern — with blocked C2 and C8 positions and available C3, C6, C7 sites — makes it a well-defined substrate for developing and benchmarking new synthetic methods such as late-stage C-H borylation, halogenation, or Minisci-type functionalization on the imidazo[1,2-a]pyridine scaffold . The commercial availability at ≥98% purity from multiple vendors (Leyan, Chemscene) provides the batch-to-batch consistency required for reproducible methodology development and publication.

Application
Selection Property
Validation Focus
Kinase hit-to-lead SAR
Pre-functionalized imidazo[1,2-a]pyridine with C2-aryl and C8-methyl; open C3/C6/C7 positions
Confirm scaffold binding mode and regioisomer-dependent selectivity in target panel
ADME profiling pair
Matched molecular pair with des-methyl analog to isolate lipophilicity effect
Permeability, efflux, and metabolic stability comparison across analogs
Regioisomer SAR mapping
3,4-dimethylphenyl topology; parallel procurement of 2,5- and 2,4- isomers
Dihedral angle effects on target engagement and selectivity profiles
Synthetic methodology
Well-defined substitution pattern for late-stage C-H functionalization
Reproducibility across batches; purity documentation from vendor
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